molecular formula C9H17N3 B13525528 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine

Cat. No.: B13525528
M. Wt: 167.25 g/mol
InChI Key: RDTNGEDHDXYFEP-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and an amine group on a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable butan-2-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the butane chain under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and amine functionality on the butane chain make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(2-ethylpyrazol-3-yl)butan-2-amine

InChI

InChI=1S/C9H17N3/c1-3-12-9(6-7-11-12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3

InChI Key

RDTNGEDHDXYFEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CCC(C)N

Origin of Product

United States

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